molecular formula C12H12N2O3 B14949241 Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

Cat. No.: B14949241
M. Wt: 232.23 g/mol
InChI Key: MJLCBZCUPOOFCB-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is a chemical compound with the molecular formula C11H10N2O3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate typically involves the chemoselective N-alkylation of 4-methyl-2H-phthalazin-1-one with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid: This compound is structurally similar but lacks the methyl ester group.

    2-(4-Methyl-1-oxophthalazin-2-yl)acetohydrazide: Another derivative with a hydrazide group instead of the ester group.

Uniqueness

Methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more reactive in nucleophilic substitution reactions compared to its acid or hydrazide counterparts .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-(4-methyl-1-oxophthalazin-2-yl)acetate

InChI

InChI=1S/C12H12N2O3/c1-8-9-5-3-4-6-10(9)12(16)14(13-8)7-11(15)17-2/h3-6H,7H2,1-2H3

InChI Key

MJLCBZCUPOOFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)OC

Origin of Product

United States

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